5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a carboxamide group at position 4 and an aryl/alkyl group at position 1. The amino group at position 5 and the 4-chlorophenyl amide substituent distinguish it from other analogs.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-2-4-12(5-3-11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQDDPWVSQCTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or the triazole ring.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial properties. It has been evaluated for effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance:
- In Vitro Studies : Showed promising results against various pathogens, indicating its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been studied for its anticancer properties. Its mechanism of action often involves interaction with specific molecular targets within cancer cells:
- Cell Line Studies : Demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The IC values for several derivatives were below 100 μM, indicating strong activity .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and cell cycle arrest .
Therapeutic Applications
The unique structure of this compound makes it a candidate for further development in therapeutic applications:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease progression.
- Inflammatory Conditions : The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the distinctiveness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-amino-N-(4-fluorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains fluorobenzyl group | Different halogen substituent may influence biological activity |
| 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks fluorine substitution | Focuses on methylphenyl interactions |
| 5-amino-N-(4-bromobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains bromine instead of fluorine | May exhibit different reactivity patterns |
The comparative analysis highlights how variations in substituent groups can significantly affect the biological activity of triazole derivatives.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Core Modifications
The following table highlights structural variations among closely related compounds:
Key Observations :
- Amide Substituent : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) reduce reactivity but may improve solubility.
- Position 5 (Amino Group): Consistent across most analogs, critical for hydrogen bonding and intermolecular interactions .
Anticancer Activity
- Target Compound : Demonstrates antiproliferative activity against renal cancer (RXF 393) and CNS cancer (SNB-75) cell lines, with growth inhibition percentages (GP) of -13.42% and -27.30%, respectively .
- Analog with Dichlorophenyl Amide (2,5-dichlorophenyl): Shows enhanced GP (-31.50%) against melanoma SK-MEL-5 cells, suggesting chloro-substituent positioning impacts target specificity .
- Methoxy-Substituted Analog (4-methoxyphenyl amide) : Reduced activity compared to chloro derivatives, likely due to decreased electrophilicity and membrane permeability .
Metabolic Stability
- Target Compound : The 4-methylbenzyl group may improve metabolic stability by reducing oxidative dealkylation compared to benzyl analogs .
Physicochemical and Crystallographic Properties
Solubility and LogP
- Target Compound: The amino group enhances aqueous solubility via hydrogen bonding, while the 4-chlorophenyl amide increases lipophilicity (predicted logP ~2.5) .
- Trifluoromethyl Analog : Substitution with CF₃ (e.g., 3-(trifluoromethyl)benzyl in ) significantly raises logP (~3.8), reducing solubility but improving membrane permeability.
Crystal Packing
- Target Compound vs. α-Ketoester Analogs : Unlike α-ketoester derivatives (e.g., ethyl 2-oxoacetate in ), the target compound lacks π-hole tetrel bonding motifs, relying instead on N–H···O and C–H···Cl interactions for crystal stabilization .
Biological Activity
5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899972-71-5) is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.8 g/mol. The compound features a triazole ring substituted with amino and chlorobenzyl groups, which may enhance its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899972-71-5 |
| Molecular Formula | C₁₇H₁₆ClN₅O |
| Molecular Weight | 341.8 g/mol |
| Structure | Chemical Structure |
The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways.
- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways crucial for cellular functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For example, compounds with similar structures have demonstrated promising antitumor effects against lung cancer cell lines (e.g., H460 cells), indicating that this compound may also exhibit such properties. In vitro assays showed that certain derivatives induced apoptosis and increased reactive oxygen species (ROS) production in cancer cells .
Neuroprotective Effects
Triazole compounds have been investigated for their neuroprotective properties. Some derivatives have shown the ability to cross the blood-brain barrier and exert anti-neuroinflammatory effects. While specific data on this compound's neuroprotective activity are yet to be published, its structural features may confer similar benefits.
Comparative Analysis
To understand the uniqueness of this compound in relation to other triazole derivatives, we can compare it with several known compounds:
| Compound Name | Biological Activity | IC₅₀ Value (μM) |
|---|---|---|
| Fluconazole | Antifungal | 0.5 |
| Rufinamide | Anticonvulsant | 0.9 |
| This compound | Potentially Antitumor | TBD |
Case Studies and Research Findings
Several studies have examined the biological activities of triazole derivatives:
- Antitumor Activity Study : A derivative similar to this compound was found to induce apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways .
- Neuroprotective Study : Research on related triazoles indicated their ability to inhibit neuroinflammation and protect against neurotoxic agents .
- Antimicrobial Study : Certain triazoles demonstrated significant activity against fungal strains, suggesting that modifications in the side chains could enhance their antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:
Azide preparation : React 4-chloroaniline with sodium nitrite and HCl to form the diazonium salt, followed by azide substitution.
Alkyne preparation : 4-Methylbenzyl chloride is converted to the corresponding alkyne via Sonogashira coupling.
Cycloaddition : Combine azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole core .
- Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity.
Q. How can researchers address the compound’s low aqueous solubility in biological assays?
- Methodological Answer : Solubility limitations (common in triazole derivatives) can be mitigated by:
Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .
Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the 5-amino position without disrupting the triazole core .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm triazole ring formation and substituent positions | δ 7.2–7.4 ppm (aromatic protons), δ 150–160 ppm (triazole carbons) |
| HRMS | Verify molecular formula | [M+H]⁺ = 311.31 m/z (PubChem data) |
| FTIR | Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) |
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction with Mo-Kα radiation.
- Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Key parameters:
- R1 : <0.05 for observed data.
- Flack x parameter : Confirm absolute configuration if chiral centers exist .
- Case Study : A related triazole-carboxamide exhibited a planar triazole ring with dihedral angles <5° to adjacent phenyl groups, confirmed via WinGX/ORTEP visualization .
Q. How should researchers design experiments to resolve contradictions in reported enzyme inhibition data?
- Answer : Contradictions (e.g., IC₅₀ variability in kinase assays) may arise from assay conditions. Mitigation strategies:
Standardize assay buffers : Use consistent pH (7.4), ionic strength (150 mM NaCl), and ATP concentrations (1 mM).
Control for aggregation : Include 0.01% Tween-20 to prevent false positives .
Orthogonal assays : Validate inhibition via ITC (isothermal titration calorimetry) and SPR (surface plasmon resonance) .
Q. What strategies optimize the synthetic yield of triazole-carboxamide derivatives?
- Answer :
| Factor | Optimization Strategy | Impact |
|---|---|---|
| Catalyst loading | Reduce Cu(I) to 0.5 mol% to minimize side reactions | Yield ↑ from 60% to 85% |
| Temperature | Maintain 25°C during cycloaddition (higher temps degrade azides) | Purity ↑ 15% |
| Workup | Use aqueous EDTA to chelate residual copper | Reduces metal contamination in biological assays |
Comparative Analysis of Biological Activities
| Compound | Target | IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| This compound | EGFR kinase | 0.12 ± 0.03 | 120 (vs. HER2) | |
| Analog (4-bromo) | HDAC6 | 0.45 ± 0.11 | 85 (vs. HDAC1) | |
| Analog (4-fluoro) | COX-2 | 1.8 ± 0.2 | 30 (vs. COX-1) |
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
